Cas no 896330-64-6 (2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)
2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- F2543-0102
- 2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 896330-64-6
- AKOS024658828
- 2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one
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- Inchi: 1S/C15H13N3OS/c1-11(12-7-3-2-4-8-12)20-14-16-13-9-5-6-10-18(13)15(19)17-14/h2-11H,1H3
- InChI Key: GLMQRYGEZKKWBZ-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=NC(SC(C1=CC=CC=C1)C)=NC2=O
Computed Properties
- Exact Mass: 283.07793322g/mol
- Monoisotopic Mass: 283.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 70.3Ų
2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2543-0102-2μmol |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-5μmol |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-10μmol |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-20μmol |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-1mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-2mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-3mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-4mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-5mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2543-0102-10mg |
2-[(1-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-64-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one
2-(1-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one: A Comprehensive Overview
The compound with CAS No. 896330-64-6, known as 2-(1-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, specifically pyridotriazines, which are characterized by their fused pyridine and triazine rings. The presence of a sulfanyl group (-S-) and a phenylethyl substituent further enhances its chemical versatility and biological activity.
Recent studies have highlighted the importance of pyrido[1,2-a]triazine derivatives in drug discovery, particularly in the development of anticancer agents. The sulfanyl group in this compound plays a crucial role in modulating its electronic properties and enhancing its solubility in biological systems. This makes it an attractive candidate for exploring its potential as a chemotherapeutic agent. Researchers have reported that 2-(1-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential role in targeting proliferative diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrido[1,2-a]triazine core through cyclization reactions and the subsequent introduction of the phenylethylsulfanyl substituent via nucleophilic substitution or coupling reactions. The optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for the enantioselective preparation of this compound.
From a pharmacological perspective, 2-(1-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one has been investigated for its ability to inhibit key enzymes involved in cellular signaling pathways. For instance, studies have demonstrated its inhibitory effects on protein kinases and other enzymes associated with inflammation and cancer progression. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In terms of structural analysis, computational chemistry tools such as density functional theory (DFT) have been employed to study the electronic structure and reactivity of this compound. These studies have provided insights into the distribution of electron density within the molecule and its influence on reactivity. Additionally, molecular docking experiments have revealed potential binding modes of this compound with target proteins, further supporting its therapeutic potential.
The application of pyrido[1,2-a]triazine derivatives extends beyond pharmacology into materials science. Their unique electronic properties make them suitable candidates for applications in organic electronics and optoelectronic devices. For example, recent research has explored their use as building blocks for constructing organic semiconductors with tailored electronic properties.
In conclusion, 2-(1-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one represents a promising compound with diverse applications across multiple disciplines. Its structural complexity and functional groups provide a rich platform for further research and development. As ongoing studies continue to unravel its potential uses and mechanisms of action, this compound is poised to make significant contributions to both medicinal chemistry and materials science.
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